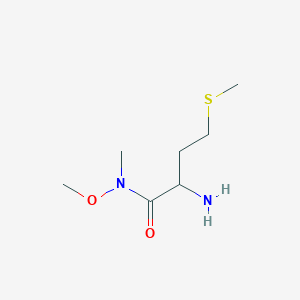![molecular formula C12H23NO3 B13214119 8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13214119.png)
8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[45]decan-8-OL is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL typically involves multiple steps. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against certain kinases.
8-(1-Aminopentan-2-yl)spiro[4.5]decan-8-ol: Shares a similar spirocyclic structure but differs in its side chain.
Uniqueness
8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is unique due to its specific structural features and the presence of both amino and dioxaspiro groups.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
8-(1-amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C12H23NO3/c1-10(2,9-13)11(14)3-5-12(6-4-11)15-7-8-16-12/h14H,3-9,13H2,1-2H3 |
InChI Key |
GIWFIGHQXOTLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCC2(CC1)OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)


![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)

![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)
![tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13214113.png)

